Welcome to the BenchChem Online Store!
molecular formula C9H20O4Si B1302183 3-Glycidoxypropyldimethoxymethylsilane CAS No. 65799-47-5

3-Glycidoxypropyldimethoxymethylsilane

Cat. No. B1302183
M. Wt: 220.34 g/mol
InChI Key: WHGNXNCOTZPEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06048910

Procedure details

A 2-liter flask was charged with 700 g of deionized water and 20 g of 1N acetic acid. While the flask was cooled with water so as to maintain the internal temperature below 30° C., with stirring, 544 g (4.0 mol) of methyltrimethoxysilane and 110 g (0.5 mol) of 3-glycidoxypropylmethyldimethoxysilane were added dropwise over 1-1/2 hours for hydrolysis. The reaction solution was ripened for 5 hours at 30° C. Methanol formed and water were distilled off at 60° C. and 30 mmHg in a total amount of 392 g. The reaction solution, which was cloudy at this point, was left to stand whereupon the silicone resin settled to the flask bottom. To this, 213 g of methyl methacrylate (MMA) and 142 g of butyl acrylate (BA) were added for dissolving the silicone resin again, obtaining 720 g of a MMA/BA solution of silicone resin. The solution was allowed to stand whereupon the aqueous layer separated off. To the organic layer, 72 g of 2-butoxyethyl acetate was added, obtaining a MMA/BA solution (A-7) (solids concentration 43.1%) of silicone resin (S-7). This silicone resin (S-7) is represented by the average compositional formula:
Name
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
544 g
Type
reactant
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2](O)(=O)C.[CH3:6][Si]([O:12][CH3:13])(OC)OC.[CH2:14]([O:18][CH2:19][CH2:20][CH2:21][Si](C)(OC)OC)[CH:15]1O[CH2:16]1>CO>[C:19]([O:12][CH3:13])(=[O:18])[C:20]([CH3:21])=[CH2:2].[C:14]([O:18][CH2:19][CH2:20][CH2:21][CH3:6])(=[O:1])[CH:15]=[CH2:16] |f:5.6|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
O
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
544 g
Type
reactant
Smiles
C[Si](OC)(OC)OC
Name
Quantity
110 g
Type
reactant
Smiles
C(C1CO1)OCCC[Si](OC)(OC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 30° C.
DISTILLATION
Type
DISTILLATION
Details
water were distilled off at 60° C.
WAIT
Type
WAIT
Details
was left
ADDITION
Type
ADDITION
Details
To this, 213 g of methyl methacrylate (MMA) and 142 g of butyl acrylate (BA) were added
DISSOLUTION
Type
DISSOLUTION
Details
for dissolving the silicone resin again

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 720 g
YIELD: CALCULATEDPERCENTYIELD 1261.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.